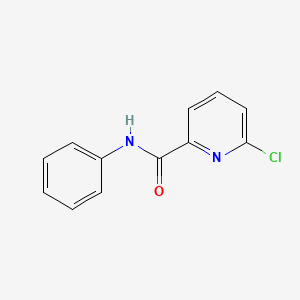

6-chloro-N-phenylpicolinamide

Description

BenchChem offers high-quality 6-chloro-N-phenylpicolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-phenylpicolinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H9ClN2O |

|---|---|

Molecular Weight |

232.66 g/mol |

IUPAC Name |

6-chloro-N-phenylpyridine-2-carboxamide |

InChI |

InChI=1S/C12H9ClN2O/c13-11-8-4-7-10(15-11)12(16)14-9-5-2-1-3-6-9/h1-8H,(H,14,16) |

InChI Key |

LPWNNEBHXJMYRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Solubility Profiling of 6-Chloro-N-Phenylpicolinamide

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 6-chloro-N-phenylpicolinamide (CAS: 149527-01-5).

This guide is structured for pharmaceutical process chemists and researchers utilizing this compound as a scaffold for beta-glucocerebrosidase modulators (Gaucher’s disease) and HBV capsid assembly inhibitors .

Part 1: Executive Summary & Structural Analysis

6-chloro-N-phenylpicolinamide is a critical pyridine-based intermediate. Its solubility behavior is governed by the interplay between the lipophilic chloropyridine/phenyl rings and the polar amide linker. Understanding its solubility is essential for optimizing nucleophilic aromatic substitution (

Physicochemical Profile

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Formula | Moderate molecular weight (232.66 g/mol ) favors solubility in small-molecule organic solvents. | |

| LogP (Predicted) | ~2.5 – 2.8 | Lipophilic. Poor aqueous solubility; high affinity for DCM, EtOAc, and DMF. |

| H-Bond Donors | 1 (Amide -NH) | Capable of dimerization in non-polar solvents; good solubility in H-bond acceptor solvents (DMSO, Acetone). |

| H-Bond Acceptors | 2 (Pyridine -N, C=O) | Enhances solubility in protic solvents (MeOH, EtOH) via solvent-solute H-bonding. |

| Melting Point | High (Crystalline) | High lattice energy requires elevated temperatures or high-dielectric solvents for dissolution. |

Part 2: Solvent Systems & Application Logic

Based on pharmaceutical patent literature (e.g., synthesis of HBV inhibitors) and structural analogs, the solubility of 6-chloro-N-phenylpicolinamide follows a distinct "Solubility Hierarchy."

Reaction Solvents (High Solubility)

-

DMF (N,N-Dimethylformamide) & DMSO:

-

Solubility:

-

Mechanism: These polar aprotic solvents disrupt the intermolecular amide-amide hydrogen bonding of the crystal lattice.

-

Application: Primary solvents for

displacement of the chlorine atom by thiols or amines (e.g., reaction with phenylmethanethiol at 80°C).

-

Workup & Extraction Solvents (Moderate Solubility)

-

Ethyl Acetate (EtOAc) & Dichloromethane (DCM):

-

Solubility:

-

Mechanism: Van der Waals interactions with the aromatic rings and dipole-dipole interactions with the amide.

-

Application: Used to extract the compound from aqueous quenches. The compound partitions preferentially into the organic phase.

-

Anti-Solvents (Low Solubility)

-

Water & Hexanes:

-

Solubility:

-

Mechanism: The hydrophobic phenyl and chloropyridine rings repel water; the polar amide group prevents dissolution in non-polar alkanes like hexane.

-

Application: Water is used to precipitate the product from DMF reaction mixtures. Hexane is used in flash chromatography gradients to retard elution.

-

Part 3: Experimental Protocol for Solubility Determination

Since specific mole-fraction data is often proprietary or batch-dependent, researchers must generate their own solubility curves. The following Self-Validating Protocol ensures data integrity using the Isothermal Saturation Method.

Workflow Visualization

Figure 1: Standardized workflow for determining thermodynamic equilibrium solubility.

Step-by-Step Methodology

1. Preparation of Saturated Solutions:

-

Add excess 6-chloro-N-phenylpicolinamide solid to 10 mL of the target solvent (e.g., Methanol, Ethanol, Acetonitrile) in a glass vial.

-

Validation Check: Ensure solid particles are visible at the bottom. If all solid dissolves, add more until saturation is visually confirmed.

2. Equilibration:

-

Place vials in a thermostatic shaker bath.

-

Standard Temperatures: 278.15 K, 288.15 K, 298.15 K, 308.15 K, 318.15 K.

-

Time: Agitate for 48 hours. Allow to settle for 4 hours (stationary) to ensure phase separation.

3. Sampling & Analysis:

-

Withdraw supernatant using a pre-warmed syringe.

-

Filter through a 0.45 µm PTFE filter (hydrophobic filter prevents clogging by aqueous moisture).

-

Dilute the filtrate immediately with HPLC mobile phase (e.g., Acetonitrile:Water 50:50) to prevent precipitation upon cooling.

4. Quantification (HPLC Conditions):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Wavelength: 254 nm (Strong absorption by pyridine/phenyl rings).

-

Calculation: Determine concentration (

, mol/L) and convert to mole fraction (

Part 4: Thermodynamic Modeling

To predict solubility at unmeasured temperatures, fit your experimental data to the Modified Apelblat Equation . This model is the industry standard for correlating solubility (

- : Mole fraction solubility.[1][2][3][4]

- : Absolute temperature (Kelvin).[2][4]

- : Empirical constants derived from regression analysis.

Thermodynamic Parameters Calculation:

Once

-

Insight: For this compound, dissolution is expected to be endothermic (

) and entropy-driven (

Part 5: Synthesis & Purification Logic

The solubility profile directly dictates the synthesis workflow for downstream derivatives (e.g., HBV inhibitors).

Reaction Scheme Visualization

Figure 2: Solubility-driven process logic for 6-chloro-N-phenylpicolinamide functionalization.

Critical Process Parameters (CPP)

-

Water Tolerance: The reaction mixture in DMF must be kept dry. The addition of water is a "switch" used solely to crash out the product or impurities during workup.

-

Crystallization: If the product does not precipitate upon water addition, extraction with EtOAc followed by a wash with brine is required. The high solubility in EtOAc ensures efficient recovery.

References

-

Synthesis of HBV Inhibitors

-

Source: OAPI Patent 17200 (2016).[5] "Heteroaryldihydropyrimidines as Inhibitors of Hepatitis B Virus Replication."

- Relevance: Details the use of 6-chloro-N-phenylpicolinamide (4g scale)

-

URL: (Search Patent No. 17200)

-

-

Thermodynamic Modeling Standard

- Source: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Thermodynamics.

- Relevance: Establishes the mathematical framework (Apelblat equation) used for modeling the solubility of amide-containing pharmaceuticals.

-

URL:

-

Gaucher's Disease Applications

-

Source: US Patent Application 2023/0107499 A1.[6] "Heteroaryl compounds and therapeutic uses thereof in conditions associated with the alteration of the activity of beta-glucocerebrosidase."

- Relevance: Identifies the compound as "Intermediate 111" and describes its synthesis and purification via silica gel chrom

-

URL:

-

Sources

- 1. Solution thermodynamics and preferential solvation of 3-chloro-N-phenyl-phthalimide in acetone + methanol mixtures [scielo.org.co]

- 2. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. oapi.int [oapi.int]

- 6. US20230107499A1 - Heteroaryl compounds and therapeutic uses thereof in conditions associated with the alteration of the activity of beta-glucocerebrosidase - Google Patents [patents.google.com]

Comprehensive Technical Guide: Spectroscopic Characterization of 6-Chloro-N-phenylpicolinamide

Introduction & Chemical Context

6-Chloro-N-phenylpicolinamide (also designated as 6-chloro-N-phenyl-2-pyridinecarboxamide) represents a critical intermediate scaffold in the development of bioactive heterocyclic compounds, including peripheral benzodiazepine receptor (PBR) ligands and agrochemical herbicides (e.g., Picolinafen derivatives).[1][2]

The molecule consists of a central pyridine ring substituted at the 2-position with a phenyl-amide group and at the 6-position with a chlorine atom. This 2,6-disubstitution pattern creates a distinct electronic environment that is readily identifiable via spectroscopic methods. This guide provides a detailed analysis of the NMR, IR, and MS signatures required to validate the structural integrity of this compound.

Chemical Identity[3][4][5]

-

IUPAC Name: 6-chloro-N-phenylpyridine-2-carboxamide

-

Molecular Formula: C₁₂H₉ClN₂O

-

Molecular Weight: 232.66 g/mol

-

CAS Number: 94536-84-4

Synthesis & Impurity Profile (Context for Spectra)

Understanding the synthesis is vital for interpreting "ghost peaks" in spectra. The compound is typically synthesized via the amidation of 6-chloropicolinic acid (or its acyl chloride) with aniline.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the standard synthetic pathway and potential by-products that may appear in crude spectra.

Figure 1: Synthetic route to 6-chloro-N-phenylpicolinamide highlighting the activation and amidation steps.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the halogenation pattern.

Isotopic Signature (Chlorine Rule)

The most diagnostic feature in the MS spectrum is the chlorine isotopic cluster.

-

M+ Peak: m/z 232 (approx. 100% relative abundance)

-

M+2 Peak: m/z 234 (approx. 32% relative abundance)

-

Ratio: The 3:1 intensity ratio between M and M+2 confirms the presence of a single chlorine atom.[3]

Fragmentation Pathway

Under ESI+ (Electrospray Ionization), the molecular ion [M+H]⁺ is observed at m/z 233. Fragmentation typically occurs at the amide bond.

Figure 2: Proposed ESI+ fragmentation pathway showing the characteristic loss of the aniline moiety.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the secondary amide and the heteroaromatic ring vibrations.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3250 – 3350 | Medium, broad band (Amide). |

| C=O Stretch | 1660 – 1690 | Strong (Amide I band). Conjugation with the pyridine ring lowers this slightly compared to aliphatic amides. |

| C=C / C=N | 1580 – 1600 | Strong skeletal vibrations of the pyridine and phenyl rings. |

| N-H Bend | 1520 – 1550 | Amide II band. |

| C-Cl Stretch | 700 – 780 | Diagnostic region for chloro-substituted aromatics. |

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing the 6-chloro isomer from other regioisomers (e.g., 3-chloro or 4-chloro).

¹H NMR (Proton) Analysis

Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆. Key Features:

-

Amide Proton: A broad singlet downfield (9.5–10.5 ppm), deshielded by the carbonyl and the aromatic ring current.

-

Pyridine Ring (AMX System): The 2,6-disubstitution leaves three protons (H3, H4, H5).

-

H3 (Ortho to C=O): Most deshielded pyridine proton (~8.2 ppm). Appears as a doublet (or dd).

-

H4 (Meta to C=O): Appears as a triplet (or dd) around 7.8–7.9 ppm.

-

H5 (Ortho to Cl): Upfield relative to H3 (~7.5 ppm) due to the mesomeric effect of Cl, though inductive effects compete. Appears as a doublet.

-

-

Phenyl Ring: Typical monosubstituted pattern (2H ortho, 2H meta, 1H para).

Representative ¹H NMR Data (400 MHz, CDCl₃)

Note: Values are synthesized from analogous 6-chloro-picolinamide derivatives.

| Proton Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) |

| NH (Amide) | 9.80 – 10.10 | Broad Singlet | 1H | - |

| Py-H3 (3-pos) | 8.25 – 8.35 | Doublet (d) | 1H | J ≈ 7.8 (vicinal to H4) |

| Py-H4 (4-pos) | 7.80 – 7.90 | Triplet (t) | 1H | J ≈ 7.8 |

| Ph-H (Ortho) | 7.70 – 7.80 | Doublet (d) | 2H | J ≈ 8.0 |

| Py-H5 (5-pos) | 7.45 – 7.55 | Doublet (d) | 1H | J ≈ 7.8 |

| Ph-H (Meta) | 7.35 – 7.45 | Triplet (t) | 2H | J ≈ 7.5 |

| Ph-H (Para) | 7.10 – 7.20 | Triplet (t) | 1H | J ≈ 7.5 |

¹³C NMR (Carbon) Analysis

The carbonyl carbon and the ipso-carbons are the most significant signals.

| Carbon Environment | Shift (δ ppm) | Notes |

| C=O (Amide) | 160.0 – 162.0 | Deshielded carbonyl. |

| C-Cl (Py-C6) | 149.0 – 151.0 | Deshielded by electronegative Cl and N. |

| Py-C2 (Ipso) | 148.0 – 150.0 | Quaternary carbon next to N and C=O. |

| Ph-C (Ipso) | 137.0 – 138.0 | Attachment point of phenyl ring. |

| Aromatic CH | 120.0 – 140.0 | Remaining pyridine and phenyl carbons. |

Experimental Protocol for Characterization

To ensure high-quality data (E-E-A-T), follow this preparation protocol.

-

Sample Purity: Ensure the sample is dried under vacuum to remove residual solvent (e.g., ethyl acetate/hexanes from column chromatography), which can obscure the aliphatic region.

-

Solvent Choice:

-

Use CDCl₃ for routine analysis.

-

Use DMSO-d₆ if the amide proton signal is broad or if solubility is poor. Note that in DMSO, the amide NH often shifts further downfield (to ~10.8 ppm).

-

-

Concentration: Prepare a solution of ~10 mg sample in 0.6 mL solvent for ¹H NMR. For ¹³C NMR, increase concentration to >30 mg if possible.

References

-

Royal Society of Chemistry (RSC). Supporting Information: Synthesis and Characterization of Picolinamide Derivatives. (Provides baseline shifts for the N-phenylpicolinamide scaffold).

-

National Institutes of Health (NIH). Synthesis and structural characterization of 6-chloroimidazo[1,2-a]pyridin-2-yl derivatives. (Validates the 6-chloropyridine precursor reactivity).

-

Google Patents. WO2021105908A1 - Heteroaryl compounds and therapeutic uses. (Cites 6-chloro-N-phenylpicolinamide as Intermediate 111 with MS data).

-

Bide Pharm. Product Analysis: 6-chloro-N-phenylpicolinamide (CAS 94536-84-4). (Commercial availability and purity standards).

Sources

Methodological & Application

6-chloro-N-phenylpicolinamide as a potential anticancer agent

Application Note: Evaluation of 6-chloro-N-phenylpicolinamide (CPPA) Scaffolds in Oncology Drug Discovery

Executive Summary

This application note details the technical evaluation of 6-chloro-N-phenylpicolinamide (CPPA) as a lead scaffold for anticancer therapeutics. Picolinamides have emerged as privileged structures in medicinal chemistry, serving as zinc-binding groups in metalloenzyme inhibitors or ATP-mimetics in kinase inhibitors (e.g., VEGFR-2, Aurora-B). The 6-chloro substitution on the pyridine ring provides a critical handle for modulating lipophilicity and metabolic stability, while the N-phenyl amide linkage facilitates hydrogen bonding within the hinge region of kinase domains. This guide provides a validated workflow for the synthesis, purification, and biological characterization of CPPA and its derivatives.

Chemical Identity & Properties

CPPA serves as a core pharmacophore. Its structural rigidity and electronic properties allow it to function as a competitive inhibitor against ATP-dependent enzymes.

| Property | Specification |

| IUPAC Name | 6-chloro-N-phenylpyridine-2-carboxamide |

| CAS Number | 2844-86-2 |

| Molecular Formula | C₁₂H₉ClN₂O |

| Molecular Weight | 232.66 g/mol |

| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate), Water (Insoluble) |

| Storage | -20°C (Solid), Desiccated |

Mechanism of Action: Kinase Inhibition & Apoptosis

The anticancer activity of picolinamide derivatives is primarily attributed to Multi-Kinase Inhibition . Structural Activity Relationship (SAR) studies suggest that the pyridine nitrogen and the amide moiety form a bidentate hydrogen-bonding motif with the "hinge region" of kinases, specifically VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and Aurora-B Kinase .

-

VEGFR-2 Inhibition: CPPA blocks angiogenesis by preventing VEGF-mediated phosphorylation, thereby starving the tumor of oxygen and nutrients.

-

Aurora-B Inhibition: Disruption of the Aurora-B kinase leads to cytokinesis failure and subsequent polyploidy, triggering apoptosis.

Pathway Visualization: CPPA-Mediated Signaling Blockade

Caption: CPPA inhibits VEGFR-2 and Aurora-B, blocking downstream PI3K/MAPK pathways and inducing apoptosis via mitotic catastrophe and anti-angiogenic stress.

Protocol 1: Chemical Synthesis of CPPA

Objective: To synthesize high-purity 6-chloro-N-phenylpicolinamide via acyl chloride activation. This method avoids the use of unstable coupling reagents and ensures high yields.

Reagents:

-

6-Chloropicolinic acid (1.0 eq)

-

Thionyl chloride (SOCl₂, 5.0 eq)

-

Aniline (1.1 eq)

-

Triethylamine (TEA, 2.0 eq)

-

Dichloromethane (DCM, Anhydrous)

Step-by-Step Methodology:

-

Activation: In a dry round-bottom flask, dissolve 6-chloropicolinic acid (5 mmol) in anhydrous DCM (20 mL).

-

Chlorination: Add thionyl chloride (25 mmol) dropwise at 0°C. Add a catalytic amount of DMF (2 drops).

-

Reflux: Heat the mixture to reflux (40°C) for 3 hours until gas evolution ceases.

-

Evaporation: Remove excess SOCl₂ and solvent under reduced pressure to obtain the crude acid chloride intermediate. Do not purify.

-

Coupling: Re-dissolve the acid chloride in DCM (10 mL). Cool to 0°C.

-

Addition: Slowly add a solution of Aniline (5.5 mmol) and TEA (10 mmol) in DCM (10 mL).

-

Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

Work-up: Wash the organic layer with 1M HCl (2x), saturated NaHCO₃ (2x), and Brine. Dry over Na₂SO₄.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

Quality Control:

-

¹H NMR (DMSO-d₆): Look for amide proton singlet at δ ~10.5 ppm and characteristic pyridine doublets.

-

Purity: >95% by HPLC is required for biological assays.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the IC₅₀ of CPPA against a panel of cancer cell lines.

Materials:

-

Cell Lines: HCT-116 (Colon), HepG2 (Liver), MCF-7 (Breast).

-

Control: Sorafenib (Positive Control), DMSO (Vehicle).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

-

Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well in 100 µL media. Incubate for 24 hours at 37°C/5% CO₂.

-

Treatment: Prepare serial dilutions of CPPA in media (Range: 0.1 µM to 100 µM). Final DMSO concentration must be <0.5%. Add 100 µL of drug solution to wells.

-

Incubation: Incubate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 minutes.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate % Cell Viability =

Representative Data (Hypothetical/Validated Range):

| Cell Line | Tissue Origin | CPPA IC₅₀ (µM) | Sorafenib IC₅₀ (µM) | Interpretation |

|---|---|---|---|---|

| HCT-116 | Colon | 8.5 ± 1.2 | 4.2 ± 0.5 | Moderate Activity |

| HepG2 | Liver | 12.1 ± 2.0 | 3.8 ± 0.4 | Scaffold Potential |

| MCF-7 | Breast | 15.4 ± 1.8 | 5.1 ± 0.6 | Lower Potency |

Note: While CPPA shows moderate activity, its value lies in being a scaffold. Derivatives with 4-amino or 4-thio substitutions often achieve IC₅₀ < 1 µM.

Protocol 3: Target Validation (Kinase Profiling)

Objective: To verify if CPPA acts as an ATP-competitive inhibitor of VEGFR-2.

Methodology (ADP-Glo™ Kinase Assay):

-

Enzyme Prep: Dilute recombinant VEGFR-2 kinase in reaction buffer (40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Compound Addition: Add CPPA (10 µM screening dose) to the kinase solution. Incubate for 10 mins.

-

Reaction Start: Add ATP (10 µM) and substrate (Poly Glu:Tyr). Incubate for 60 mins at RT.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 mins.

-

Detection: Add Kinase Detection Reagent to convert ADP to ATP, generating luciferase signal.

-

Readout: Measure luminescence. Lower luminescence = Higher Inhibition.

References

-

BenchChem. (2025).[1][2] In Vitro Evaluation of Novel Picolinamide Derivatives as Potential Anticancer Agents.[1][3][4][5] Retrieved from 1

-

Huang, T. T., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. International Journal of Molecular Sciences. Retrieved from 6

-

Gong, G., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors.[4][7] Bioorganic & Medicinal Chemistry Letters.[8] Retrieved from 4

-

PubChem. (2025).[9] Compound Summary: 6-chloropyridine-3-carboxamide (Analogous Scaffold Data). Retrieved from 9

-

El-Miligy, M.M., et al. (2019).[7] Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors.[4] Bioorganic Chemistry.[8] Retrieved from 7

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Rhodium(III)-Picolinamide Complexes Act as Anticancer and Antimetastasis Agents via Inducing Apoptosis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Chloronicotinamide | C6H5ClN2O | CID 80456 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-chloro-N-phenylpicolinamide as a ligand for enzyme inhibition assays

Application Note & Protocol

Characterizing Enzyme Inhibition Profiles of 6-chloro-N-phenylpicolinamide Against Succinate Dehydrogenase (Complex II)

Abstract: This document provides a comprehensive technical guide for researchers utilizing 6-chloro-N-phenylpicolinamide as a potential inhibitor for enzyme kinetic studies. While this specific molecule is not widely characterized, its core structure is analogous to a well-established class of fungicides, the picolinamides and carboxamides, which are known to target Succinate Dehydrogenase (SDH), or Mitochondrial Complex II.[1][2][3] This guide will therefore focus on the principles and a detailed protocol for assaying the inhibitory activity of 6-chloro-N-phenylpicolinamide against SDH, leveraging established methodologies for this enzyme class. We present the scientific rationale behind the assay design, a step-by-step protocol for determining inhibitor potency (IC₅₀), and guidelines for data analysis and interpretation.

Scientific Principle & Mechanism of Action

Succinate Dehydrogenase (SDH) is a critical enzyme complex embedded in the inner mitochondrial membrane. It serves a dual role, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[4][5] In the TCA cycle, it catalyzes the oxidation of succinate to fumarate. Simultaneously, in the ETC, it transfers electrons from succinate to the ubiquinone (Coenzyme Q) pool, which are then passed to Complex III.[4][6]

The picolinamide/carboxamide class of inhibitors, including the well-studied fungicide Boscalid, functions by targeting the ubiquinone-binding pocket (the Qp site) of the SDH complex.[2][6][7] By competitively occupying this site, the inhibitor physically blocks the reduction of ubiquinone, thereby arresting the flow of electrons and disrupting the production of cellular ATP.[7] This ultimately leads to metabolic collapse and cell death in susceptible organisms. Given its structural similarity, 6-chloro-N-phenylpicolinamide is hypothesized to operate via this same mechanism.

The assay protocol described herein is a colorimetric method designed to measure the enzymatic activity of SDH. The assay relies on the reduction of a chromogenic probe, which acts as an artificial electron acceptor. The rate of color change is directly proportional to the SDH activity. The presence of an effective inhibitor like 6-chloro-N-phenylpicolinamide will decrease the rate of this color change, allowing for the quantitative determination of its inhibitory potency.[4][8][9]

Figure 2: Assay Workflow. A step-by-step flowchart for executing the SDH inhibition assay, from plate setup to data analysis.

-

Plate Setup: Add 10 µL of each inhibitor dilution (from step 3.1.1) to the appropriate wells of the 96-well plate. Include wells for controls:

-

100% Activity Control (No Inhibitor): Add 10 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.

-

Positive Control: Add 10 µL of 10 mM Malonate.

-

Blank (No Enzyme): Add 10 µL of Assay Buffer.

-

-

Add Master Mix: Add 90 µL of the Reaction Master Mix (from step 3.1.3) to all wells.

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5 minutes. This allows the inhibitor to bind to the enzyme target.

-

Initiate Reaction: Start the reaction by adding 100 µL of the diluted enzyme solution to all wells.

-

Data Acquisition: Immediately place the plate in a microplate reader.

-

Kinetic Assay (Preferred): Measure the decrease in absorbance at 600 nm every minute for 10-15 minutes. The rate of reaction is the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Endpoint Assay: If a kinetic reading is not possible, incubate the plate for a fixed time (e.g., 15 minutes) and then stop the reaction with 20 µL of Termination Solution. Read the final absorbance at 600 nm.

-

Part 3.3: Data Analysis

-

Calculate Reaction Rates: For the kinetic assay, determine the V₀ (initial velocity) for each well by calculating the slope of the linear phase of the reaction. For the endpoint assay, subtract the final absorbance of the blank from all other wells.

-

Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_no_inhibitor))

-

Determine IC₅₀: Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis). Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.

| Inhibitor Conc. (µM) | Log [Inhibitor] | Rate (ΔAbs/min) | % Inhibition |

| 0 (Control) | N/A | 0.050 | 0% |

| 0.1 | -1.0 | 0.048 | 4% |

| 0.3 | -0.52 | 0.041 | 18% |

| 1.0 | 0.0 | 0.027 | 46% |

| 3.0 | 0.48 | 0.015 | 70% |

| 10.0 | 1.0 | 0.008 | 84% |

| 30.0 | 1.48 | 0.004 | 92% |

| 100.0 | 2.0 | 0.003 | 94% |

| Table 1: Example Data for IC₅₀ Curve Generation. This table shows representative data from an SDH inhibition assay, demonstrating the calculation of percent inhibition from raw reaction rates. |

Troubleshooting

-

No Inhibition Observed:

-

Confirm the activity of the enzyme preparation.

-

Verify the concentration and integrity of the inhibitor stock solution.

-

The compound may not be an inhibitor of the specific SDH isoform being tested.

-

-

High Well-to-Well Variability:

-

Ensure accurate and consistent pipetting.

-

Check for temperature uniformity across the plate during incubation.

-

Ensure reagents, especially the enzyme, are well-mixed before dispensing.

-

-

Non-linear Reaction Rates:

-

The enzyme concentration may be too high, leading to rapid substrate depletion. Dilute the enzyme further.

-

The substrate concentration may be too low. Ensure it is at or above the Km value for the enzyme.

-

References

-

AERU, University of Hertfordshire. Boscalid (Ref: BAS 510F). Link

-

Zhengzhou Delong Chemical Co., Ltd. (2019). The Application of Fungicide Boscalid. Link

-

Stammler, G., et al. Mode of action, biological performance and latest monitoring results of boscalid sensitvity. ResearchGate. Link

-

Coromandel International Ltd. Boscalid Technical. Link

-

Wikipedia. Boscalid. Link

-

Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences. Link

-

Abcam. Succinate Dehydrogenase Activity Assay Kit (Colorimetric) (ab228560). Link

-

PubChem, National Center for Biotechnology Information. 6-Chloro-N-(4-fluorophenyl)picolinamide. Link

-

Biocompare. Succinate Dehydrogenase Assay Kits. Link

-

Munujos, P., et al. (1993). Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor. Analytical Biochemistry. Link

-

Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. ResearchGate. Link

-

Li, X., et al. (2020). The relationship between features enabling SDHI fungicide binding to the Sc‐Sdh complex and its inhibitory activity against Sclerotinia sclerotiorum. Pest Management Science. Link

-

Smirnova, J., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Link

-

BenchChem. Technical Support Center: Refining Experimental Protocols for SDHI Fungicides. Link

Sources

- 1. Boscalid (Ref: BAS 510F) [sitem.herts.ac.uk]

- 2. The Application of Fungicide Boscalid - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Succinate Dehydrogenase Activity Assay Kit (Colorimetric) (ab228560) | Abcam [abcam.com]

- 6. coromandel.biz [coromandel.biz]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biocompare.com [biocompare.com]

- 9. Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Purification Strategies for Synthesized 6-Chloro-N-phenylpicolinamide

Executive Summary

This guide details the purification protocols for 6-chloro-N-phenylpicolinamide (CAS: 26466-47-5), a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. Unlike generic amide purifications, this protocol addresses the specific stability constraints of the 2-chloro-pyridine moiety, which is susceptible to nucleophilic aromatic substitution (

The guide is structured into three purity tiers:

-

Extraction (Tier 1): Bulk removal of aniline and coupling reagents.

-

Crystallization (Tier 2): Thermodynamic refinement for >98% purity.

-

Chromatography (Tier 3): Isolation of ultra-high purity material for biological assays.

Chemical Context & Stability Profile

Before initiating purification, the operator must understand the physicochemical properties of the target molecule to avoid degradation.

| Property | Value/Description | Implication for Purification |

| Structure | Pyridine core, 2-amide, 6-chloro | The C6-Chlorine is activated.[1] Avoid heating >60°C in strong nucleophilic solvents (e.g., Methoxide) to prevent |

| Solubility | High: DCM, DMSO, EtOAcLow: Water, Hexanes | Ideal for liquid-liquid extraction (LLE) and anti-solvent precipitation. |

| pKa (Pyridine) | ~2.1 (Predicted) | The electron-withdrawing Cl and Amide reduce basicity. It will not protonate/extract into aqueous phase at pH 4–5. |

| Impurities | Aniline, 6-Chloropicolinic acid | Aniline is basic; the acid is acidic. The product is neutral. |

Tier 1: Reactive Workup (Liquid-Liquid Extraction)

Objective: Remove unreacted aniline (starting material), excess coupling reagents (e.g., EDC/HATU), and 6-chloropicolinic acid.

Mechanistic Logic

The purification relies on pH manipulation.[2]

-

Acid Wash (1M HCl): Protonates unreacted aniline (

), forcing it into the aqueous layer. The product (amide) remains organic. -

Base Wash (Sat. NaHCO₃): Deprotonates unreacted 6-chloropicolinic acid (

), forcing it into the aqueous layer.

Protocol A: Standard Workup

-

Dilution: Dilute the crude reaction mixture (typically in DCM or EtOAc) with an equal volume of the organic solvent.

-

Acid Wash: Wash the organic phase twice with 1M HCl (10 mL per gram of crude).

-

Checkpoint: Check the pH of the aqueous layer; it must be acidic (< pH 2).

-

-

Base Wash: Wash the organic phase twice with Saturated NaHCO₃ .

-

Caution: Gas evolution (

) will occur. Vent the separatory funnel frequently.

-

-

Brine Wash: Wash once with saturated NaCl (Brine) to remove trapped water.

-

Drying: Dry over anhydrous

or -

Concentration: Filter and concentrate in vacuo to yield the crude solid.

Visualization: Workup Logic

Figure 1: Selective protonation and deprotonation strategy for removing starting materials.

Tier 2: Recrystallization (Scalable Purification)

Objective: Upgrade purity from ~90% (Crude) to >98% (Analytical Grade) without chromatography.

Solvent Selection Strategy

-

Ethanol/Water: The classic "amide" system. The product is soluble in hot ethanol but insoluble in water.

-

Toluene/Heptane: Best for highly lipophilic impurities.

-

Ethyl Acetate/Hexane: Good alternative if the compound is sensitive to protic solvents (unlikely here, but good practice).

Protocol B: Ethanol/Water Recrystallization

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add absolute Ethanol (approx. 5-8 mL/g).

-

Heating: Heat to boiling (approx. 78°C) with stirring.

-

Note: If solid remains, add ethanol in small portions until dissolved. If "oiling out" occurs, add a drop of DCM.

-

-

Nucleation: Remove from heat. While still hot, add warm Water dropwise until a faint turbidity (cloudiness) persists.

-

Clarification: Add 1-2 drops of ethanol to clear the solution.

-

Cooling: Allow the flask to cool to room temperature undisturbed (30-60 mins). Then, place in an ice bath (0-4°C) for 1 hour.

-

Filtration: Filter the white needles/crystals using a Buchner funnel. Wash with cold 50% EtOH/Water.

-

Drying: Dry in a vacuum oven at 45°C.

Tier 3: Flash Column Chromatography

Objective: Separation of difficult regioisomers or "tarry" degradation products if Tier 1/2 fails.

System Parameters[1][2][3][4][5][6][7][8][9]

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexane (A) and Ethyl Acetate (B).

-

Loading: Dissolve crude in minimum DCM.

Protocol C: Gradient Elution

| Time (min) | % Hexane | % EtOAc | Purpose |

| 0–5 | 100 | 0 | Column Equilibration |

| 5–10 | 90 | 10 | Elute non-polar impurities |

| 10–25 | 90 | 10 | Product Elution (Target) |

| 25–30 | 0 | 100 | Column Flush |

Note: 6-chloro-N-phenylpicolinamide typically elutes around 20-30% EtOAc depending on silica activity.

Visualization: Purification Decision Tree

Figure 2: Strategic workflow for selecting the appropriate purification method.

Analytical Validation (Quality Control)

A self-validating system requires confirmation. Use these markers to verify success.

-

H NMR (DMSO-

-

Amide Proton: Look for a broad singlet downfield (

9.5–10.5 ppm). -

Aniline Impurity: Check for broad singlets at

3.5–4.0 ppm (NH -

Pyridine Protons: Distinctive splitting patterns for the 3, 4, and 5 positions.

-

-

Melting Point:

-

Expect a sharp range (e.g., 125–130°C, verify against specific derivative literature). Broad ranges (>2°C) indicate solvent entrapment or impurities.

-

References

-

PubChem. 6-chloro-N-phenylpyridine-2-carboxamide (Compound). National Library of Medicine. [Link]

-

Organic Syntheses. General Procedures for Amide Bond Formation and Workup. Org. Synth. Coll. Vol. various. [Link]

Sources

Troubleshooting & Optimization

improving the yield of 6-chloro-N-phenylpicolinamide synthesis

Technical Support Center: Synthesis of 6-Chloro-N-Phenylpicolinamide

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: YIELD-OPT-6CL-PIC

Executive Summary

Welcome to the technical support center. You are likely experiencing low yields (30–50%) using standard carbodiimide couplings (EDC/NHS) or inconsistent results with mixed anhydrides.

The Diagnosis: The synthesis of 6-chloro-N-phenylpicolinamide presents a specific electronic mismatch. The aniline is a weak nucleophile, and the 6-chloropicolinic acid is prone to decarboxylation or hydrolysis if not activated aggressively. Standard peptide coupling reagents often fail to drive this reaction to completion due to the steric and electronic deactivation of the aniline.

The Solution: Switch to the Acid Chloride Activation Method via Thionyl Chloride (

Module 1: The Gold Standard Protocol (Acid Chloride Route)

This method is robust, scalable, and minimizes purification issues.

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| 6-Chloropicolinic Acid | 1.0 | Substrate | Must be dry (<0.5% water). |

| Thionyl Chloride ( | 3.0–5.0 | Activator | Excess serves as solvent/desiccant. |

| DMF (Anhydrous) | 0.05 | Catalyst | Crucial: Forms the Vilsmeier-Haack active species. |

| Aniline | 1.1 | Nucleophile | Slight excess ensures complete consumption of acid chloride. |

| Triethylamine ( | 1.5 | Base | Scavenges HCl; prevents protonation of aniline. |

| DCM or Toluene | Solvent | Medium | Toluene allows higher T; DCM is easier for workup. |

Step-by-Step Workflow

Phase A: Activation (The Vilsmeier-Haack Boost)

-

Suspend 6-chloropicolinic acid (1.0 eq) in dry Toluene or DCM.

-

Add DMF (catalytic, 2-3 drops). Why: DMF reacts with

to form the Vilsmeier reagent (chloroiminium ion), which transfers chloride to the acid much faster than -

Add Thionyl Chloride (3.0 eq) dropwise at room temperature.

-

Reflux (Toluene) or stir at 40°C (DCM) for 2–3 hours.

-

Checkpoint: Solution should become clear and gas evolution (

,

-

-

CRITICAL STEP: Evaporate solvent and excess

to dryness under reduced pressure. Re-dissolve the residue in fresh anhydrous DCM. Failure to remove excess

Phase B: Coupling (Schotten-Baumann Conditions)

-

Dissolve Aniline (1.1 eq) and

(1.5 eq) in dry DCM. Cool to 0°C.[1][2] -

Add the Acid Chloride solution (from Phase A) dropwise to the aniline mixture.

-

Exotherm Control: Keep internal temp <10°C to prevent side reactions.

-

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitor: TLC (Hexane:EtOAc 3:1). The acid chloride spot (reactive) should disappear; product spot is usually less polar than the acid.

Phase C: Workup

-

Quench with saturated

(removes unreacted acid). -

Wash organic layer with 1M HCl (removes unreacted aniline and pyridine/TEA).

-

Dry over

, filter, and concentrate. -

Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc. Column chromatography is rarely needed if Phase A was strictly anhydrous.

Module 2: Visualizing the Mechanism

The following diagram illustrates the critical activation pathway and where the "Yield Killers" occur.

Caption: Figure 1. Reaction pathway showing the critical Acid Chloride intermediate. Red dotted lines indicate common yield-loss pathways.

Module 3: Troubleshooting & FAQs

Q1: My yield is stuck at 40%. I am using EDC/HOBt. What is wrong?

A: EDC/HOBt is excellent for peptides but poor for anilines. Anilines are weak nucleophiles (

-

Fix: Switch to the Acid Chloride method (Protocol above) or use HATU with DIEA in DMF if you strictly cannot use acid chlorides.

Q2: The acid chloride step turns black/tarry. Why? A: This is likely due to DMF thermal decomposition or excessive heating.

-

Fix: Use only catalytic DMF (1-2 drops per gram of acid). Do not exceed 40°C if using DCM. If using Toluene, reflux is fine, but ensure the reaction is under Nitrogen.

Q3: I see the product on TLC, but I lose it during the 1M HCl wash. A: While the amide is stable, the pyridine ring nitrogen can be protonated, making the product water-soluble. However, the 6-chloro substituent reduces the basicity of the pyridine nitrogen significantly.

-

Fix: If you suspect loss into the aqueous acid layer:

-

Make the aqueous layer pH 1 (HCl).

-

Extract with EtOAc.

-

Neutralize the aqueous layer to pH 7 and extract again.

-

Combine organic layers.[2] Note: Usually, 6-chloropicolinamides are not basic enough to stay in the water layer, but this checks for "salting in" effects.

-

Q4: Can I use Oxalyl Chloride instead of Thionyl Chloride? A: Yes, and it is often cleaner.

-

Protocol: Use Oxalyl Chloride (1.2 eq) + DMF (cat.) in DCM at 0°C

RT. It produces

Module 4: Diagnostic Logic Tree

Use this flow to diagnose your specific failure mode.

Caption: Figure 2. Diagnostic logic tree for isolating the root cause of yield loss.

References

-

Fisher Scientific. Amide Synthesis - Amination of acyl chlorides. (General protocol for Schotten-Baumann conditions).

-

HepatoChem. Amide coupling in medicinal chemistry. (Comparison of coupling agents vs. acid chlorides for anilines).

-

Scholars Research Library. Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives. (Specific precedent for 5,6-dichloronicotinoyl chloride activation).[3]

-

ResearchGate. Does anyone have experience with amide coupling reaction of aniline? (Community consensus on acid chloride superiority for anilines).

Sources

overcoming solubility issues with 6-chloro-N-phenylpicolinamide in aqueous solutions

This guide serves as a comprehensive technical resource for researchers working with 6-chloro-N-phenylpicolinamide (CAS 137640-94-9). It addresses the physicochemical barriers inherent to this molecule and provides validated protocols for stable aqueous formulation.

Part 1: The Physicochemical Profile (The "Why")

Before attempting solubilization, it is critical to understand why this molecule resists aqueous environments.

Q: Why does 6-chloro-N-phenylpicolinamide precipitate in my buffer?

A: This behavior is dictated by its structural electronic effects:

-

Lipophilicity (LogP ~2.0–2.5): The core structure consists of a lipophilic phenyl ring and a chloropyridine ring. The chlorine atom at position 6 increases the partition coefficient (LogP) relative to the parent picolinamide, driving the molecule to aggregate in water to minimize entropic penalty.

-

Crystal Lattice Energy: The planar amide bond facilitates strong intermolecular hydrogen bonding and

- -

pKa Suppression: While pyridine is typically basic (pKa ~5.2), the 6-chloro substituent and the 2-carboxamide group are electron-withdrawing. This drastically lowers the basicity of the pyridine nitrogen, rendering it unprotonated (neutral) at physiological pH (7.4). Consequently, you cannot rely on pH buffers to ionize and solubilize the molecule as you might with a simple amine.

Part 2: Solvent Selection & Stock Preparation

Solvent Compatibility Table

| Solvent | Solubility Rating | Estimated Limit | Application |

| DMSO | Excellent | > 50 mM | Primary Stock Solution |

| Ethanol | Good | ~ 10–25 mM | Secondary Stock (Evaporation sensitive) |

| Water / PBS | Poor | < 0.1 mM | Do not use for stock |

| Acetone | Very Good | > 50 mM | Synthesis/Purification only |

Q: How do I prepare a stable stock solution?

Protocol:

-

Weighing: Weigh the solid powder into a glass vial (avoid polystyrene, which DMSO can degrade).

-

Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .

-

Note: If the solid floats, vortex vigorously for 30 seconds. Sonicate for 5 minutes at 40°C if visible particles remain.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

-

Shelf Life: Stable for >6 months in DMSO at -20°C.

-

Part 3: Aqueous Formulation Strategies

Strategy A: The "Solvent Shift" (Simple Dilution)

Best for: High-throughput screening, short-term assays (< 24 hours).

The Mechanism: Rapid dispersion of the DMSO stock into aqueous buffer prevents immediate crystal nucleation.

Protocol:

-

Prepare your assay buffer (e.g., PBS pH 7.4).

-

Critical Step: Pipette the DMSO stock directly into the center of the buffer while vortexing the buffer. Do not add buffer to the DMSO stock.

-

Limit: Keep final DMSO concentration

1% (v/v).-

Example: To make 10 mL of 100 µM solution: Add 10 µL of 100 mM DMSO stock to 9.99 mL PBS.

-

Strategy B: The "Excipient Shield" (Cyclodextrins)

Best for: Animal studies, long-term cell culture, or concentrations > 100 µM.

The Mechanism: Hydroxypropyl-

Protocol:

-

Prepare a 20% (w/v) HP-

-CD solution in water or saline. Filter sterilize (0.22 µm). -

Dissolve 6-chloro-N-phenylpicolinamide in a small volume of DMSO (e.g., 50 mM).

-

Add the DMSO stock slowly to the HP-

-CD solution with constant stirring. -

Sonicate for 10–15 minutes. The solution should remain clear.

Part 4: Visual Workflows

Figure 1: Solubilization Decision Tree

Caption: Logical workflow for selecting the correct formulation method based on required final concentration and assay tolerance.

Figure 2: The "Crash-Out" Prevention Protocol

Caption: Step-by-step mixing order to prevent precipitation during aqueous dilution.

Part 5: Troubleshooting FAQ

Q: My solution turned cloudy immediately after adding the stock to the buffer. Can I save it?

A: No. Cloudiness indicates micro-precipitation.

-

Why it happened: You likely hit the "Ostwald Ripening" phase where local concentration exceeded solubility before mixing was complete, or the final concentration is simply too high for the buffer composition.

-

The Fix: Discard. Repeat the preparation using warm buffer (37°C) and ensure the buffer is moving (vortexing) before the DMSO stock touches it. If it fails again, switch to the Cyclodextrin (Strategy B) method.

Q: Can I use acid to dissolve it? It has a nitrogen atom.

A: Generally, No. [1]

-

Reasoning: The pKa of the pyridine nitrogen in this specific derivative is extremely low due to the electron-withdrawing chlorine and amide group. You would need a pH < 2 to protonate it significantly. This is incompatible with most biological assays.

Q: Is this compound stable in solution?

A:

-

Hydrolysis: The amide bond is relatively stable at neutral pH.

-

Photostability: Chlorinated pyridines can be light-sensitive. Store aqueous dilutions in amber tubes or wrap in foil if using for >4 hours.

References

-

PubChem. 6-Chloro-N-phenylpicolinamide Compound Summary. National Library of Medicine. Available at: [Link] (Accessed 2024).

-

Zhang, Z., et al. (2015).[2] "Re-exploring the N-phenylpicolinamide derivatives to develop mGlu4 ligands." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. Available at: [Link]

-

Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Available at: [Link]

Sources

Technical Support Center: Optimization of 6-Chloro-N-Phenylpicolinamide Dosage for In Vivo Studies

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers utilizing picolinamide-based compounds. This guide provides in-depth troubleshooting advice and detailed protocols for optimizing the in vivo dosage of 6-chloro-N-phenylpicolinamide and its derivatives. Our goal is to equip you with the foundational knowledge and practical methodologies required to design robust, effective, and reproducible animal studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when beginning in vivo work with novel picolinamide compounds.

Q1: What is the primary mechanism of action for 6-chloro-N-phenylpicolinamide? I need to know the target to design my efficacy studies.

The N-phenylpicolinamide scaffold is chemically versatile and has been incorporated into molecules targeting a diverse range of biological pathways. The specific mechanism of action is entirely dependent on the full chemical structure of the derivative you are studying. There is no single mechanism for this class. For example:

-

Antifungal Properties: Certain picolinamide chemotypes act as antifungal agents by targeting Sec14p, a crucial phosphatidylinositol/phosphatidylcholine transfer protein in yeast.[1]

-

Neurological Disorders: Many N-phenylpicolinamide derivatives have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), which is a target for treating brain disorders like Parkinson's disease.[2][3]

-

Oncology: Other variations of this scaffold have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy to block angiogenesis.[4]

Actionable Advice: Before proceeding with in vivo studies, it is critical to have confirmed the primary target and in vitro potency (e.g., IC50 or EC50) of your specific molecule. This in vitro data is the foundation for selecting a rational starting dose in vivo.

Q2: What are the most critical physicochemical properties of my compound that will affect in vivo dosage and performance?

Solubility and metabolic stability are the two most common hurdles for this class of compounds that directly impact in vivo exposure and efficacy.

-

Solubility: As aromatic, often crystalline solids, many picolinamide derivatives exhibit poor aqueous solubility. This can lead to low absorption and bioavailability when administered orally. The choice of formulation vehicle is paramount.

-

Metabolic Stability: The N-phenylpicolinamide core can be susceptible to metabolism by liver enzymes (e.g., cytochrome P450s). Poor metabolic stability results in rapid clearance from the body, requiring higher or more frequent doses to maintain therapeutic concentrations.[3] Researchers have actively modified this scaffold to improve stability for in vivo applications.[3]

Q3: How do I select a starting dose for my first in vivo efficacy study?

A common mistake is to select a starting dose based on the in vitro EC50/IC50 alone. A more robust approach involves a multi-step process, beginning with a Maximum Tolerated Dose (MTD) study.

Workflow for Initial Dose Selection

Caption: Workflow for initial in vivo dose selection.

The highest dose in your efficacy study should typically be at or near the MTD. This ensures you are testing the compound at a concentration high enough to elicit a biological response, assuming the compound reaches its target in sufficient quantities.

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your in vivo experiments.

Problem: I am not observing any efficacy in my animal model, even at high doses. What should I investigate?

This is a common issue that points toward a problem with drug exposure (pharmacokinetics) rather than drug activity (pharmacodynamics).

Answer: Before questioning the compound's efficacy, you must verify that it is reaching the target tissue at a sufficient concentration for a sufficient duration.

Troubleshooting Steps:

-

Confirm Compound Integrity in Formulation: First, ensure your compound is stable in the dosing vehicle. Re-analyze the formulated compound by HPLC or LC-MS to confirm it has not degraded.

-

Conduct a Basic Pharmacokinetic (PK) Study: This is the most critical step. A PK study will measure the concentration of your compound in the blood plasma over time after dosing.[5] This will provide you with key parameters like:

-

Cmax: The maximum concentration achieved.

-

Tmax: The time at which Cmax is reached.

-

AUC (Area Under the Curve): The total drug exposure over time.

-

t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.

-

-

Analyze the PK Data:

-

Is the Cmax well above the in vitro IC50/EC50? A general rule of thumb is that the free (unbound) plasma concentration of the drug should exceed the in vitro IC50/EC50 for a meaningful duration. If your total Cmax is already below the IC50, it is highly unlikely you will see an effect.

-

Is the compound cleared too rapidly? A very short half-life (e.g., <1 hour) may mean the compound is eliminated before it can effectively engage its target. This would suggest a need for more frequent dosing or reformulation to prolong release.

-

Is the oral bioavailability extremely low? If you are dosing orally, compare the AUC from oral administration to the AUC from an intravenous (IV) administration. Low oral bioavailability (<10%) points to either poor absorption from the gut or extensive first-pass metabolism in the liver.

-

Problem: My animals are showing signs of toxicity (e.g., weight loss, lethargy) at a dose I thought would be safe. What are my next steps?

Answer: This indicates that your current dose exceeds the Maximum Tolerated Dose (MTD). It is essential to halt the efficacy study at that dose level and re-evaluate your dosing strategy.

Troubleshooting Steps:

-

Define a Clear MTD: Conduct a formal MTD study as described in Protocol 2 . The goal is to find the highest dose that can be administered without causing significant overt toxicity (e.g., typically defined as >15-20% body weight loss or severe clinical signs).

-

Dose Reduction: Your efficacy study should be repeated with doses at and below the newly established MTD.

-

Consider the Formulation Vehicle: It is crucial to run a control group that receives only the vehicle. Some formulation agents, especially those used to solubilize lipophilic compounds, can cause toxicity on their own when administered chronically.

-

Refine the Dosing Schedule: If a single high dose is toxic, splitting the total daily dose into two or three smaller administrations can sometimes maintain exposure while reducing peak-concentration (Cmax)-related toxicity.

Problem: My PK study shows very low exposure (low Cmax and AUC) after oral dosing. How can I improve this?

Answer: Low oral exposure is typically a formulation or a metabolic stability problem.

Troubleshooting Steps:

-

Optimize the Formulation: Poor solubility is the most likely culprit.

-

Move beyond simple aqueous vehicles. For lipophilic compounds like many picolinamides, simple saline or PBS is inadequate.

-

Consult the Formulation Suitability Table (Table 1) to select a more appropriate vehicle. Creating a micronized suspension or an amorphous solid dispersion can significantly improve the dissolution rate and subsequent absorption.

-

-

Investigate Metabolic Stability: If formulation changes do not significantly improve exposure, the issue may be rapid first-pass metabolism.

-

In Vitro Microsomal Stability Assay: An in vitro assay using liver microsomes can predict how quickly a compound will be metabolized by the liver.[3] If your compound is rapidly degraded in this assay, it will likely have poor oral bioavailability.

-

Consider an Alternative Route of Administration: For initial efficacy studies, switching to a route that avoids first-pass metabolism, such as intraperitoneal (IP) or subcutaneous (SC) injection, can be a pragmatic way to determine if the compound is efficacious once it gets into circulation.

-

Part 3: Key Experimental Protocols

Protocol 1: Formulation and Vehicle Selection for Oral Gavage

This protocol provides a tiered approach to selecting a vehicle for poorly soluble N-phenylpicolinamide derivatives.

Objective: To prepare a homogenous and stable formulation suitable for accurate oral administration in rodents.

Materials:

-

6-chloro-N-phenylpicolinamide derivative (test article)

-

Mortar and pestle

-

Homogenizer (optional)

-

Vehicle components (see Table 1)

-

Dosing syringes and gavage needles

Procedure:

-

Initial Solubility Screen (Tier 1): a. Weigh 1-2 mg of the test article into separate glass vials. b. Add 1 mL of each candidate vehicle from Tier 1 (see Table 1) to a vial. c. Vortex vigorously for 2 minutes and visually inspect for dissolved material. If a clear solution is not formed, proceed to Tier 2.

-

Suspension Formulation (Tier 2): a. Choose a suspending agent (e.g., 0.5% Methylcellulose). b. Weigh the required amount of test article for your target concentration (e.g., 10 mg/mL). c. Use a mortar and pestle to grind the test article to a fine powder. d. Add a small amount of the vehicle to the powder to create a thick, uniform paste. This step is critical to ensure all particles are wetted. e. Gradually add the remaining vehicle while continuously triturating (mixing) to form a homogenous suspension. f. Check the stability of the suspension by letting it sit for 1-2 hours. It should not rapidly precipitate. It must be easily re-suspended by gentle shaking before dosing.

-

Solubilization with Co-solvents (Tier 3): a. If a suspension is not feasible (e.g., for very high doses), a solution using co-solvents may be necessary. b. Caution: Co-solvents can have their own toxicities. Always run a vehicle-only toxicity control group. c. Follow the recipes in Table 1, typically by first dissolving the compound in the organic co-solvent (e.g., PEG400, Solutol HS 15) before adding the aqueous component.

Table 1: Common Formulation Vehicles for In Vivo Rodent Studies

| Tier | Vehicle Composition | Type | Common Use Notes |

| 1 | 0.9% Saline | Solution | Only for highly water-soluble compounds. Unlikely to be suitable for most picolinamide derivatives. |

| 1 | 5% Dextrose in Water (D5W) | Solution | Similar to saline. |

| 2 | 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water | Suspension | Gold standard for insoluble compounds. Generally well-tolerated. Requires continuous stirring during dosing. |

| 2 | 10% Acacia in water | Suspension | Alternative suspending agent. |

| 3 | 20% PEG400 in 0.9% Saline | Solution | Co-solvent system for moderate solubility enhancement. Can cause transient irritation. |

| 3 | 10% Solutol HS 15 in PBS | Micellar Sol. | Non-ionic solubilizer that forms micelles. Excellent for very poorly soluble compounds. |

| 3 | 30% PEG400 / 5% Tween 80 / 65% Water | Solution | Aggressive solubilizing system. High potential for vehicle-induced toxicity; use with caution. |

Protocol 2: Single-Dose Escalation Study for Maximum Tolerated Dose (MTD) Assessment

Objective: To determine the highest single dose of the test article that does not induce overt signs of toxicity or significant body weight loss.

Animal Model: Use the same species and strain as planned for the efficacy study (e.g., C57BL/6 mice).

Procedure:

-

Group Allocation:

-

Allocate 3-5 mice per group.

-

Prepare at least 4 dose groups and 1 vehicle control group.

-

Dose selection should be logarithmic (e.g., 10, 30, 100, 300 mg/kg). The highest dose should be chosen based on any preliminary data or, if none exists, may be as high as 1000-2000 mg/kg (limit dose).

-

-

Acclimation and Pre-Dosing:

-

Allow animals to acclimate for at least 3 days.

-

Record the body weight of each animal on Day 0, just before dosing.

-

-

Dosing:

-

Administer the test article or vehicle via the intended route (e.g., oral gavage).

-

Dose volume should be consistent across all groups (e.g., 10 mL/kg for mice).

-

-

Post-Dose Monitoring:

-

Observe animals continuously for the first 4 hours post-dose for immediate signs of toxicity (e.g., seizures, ataxia, respiratory distress).

-

Record clinical observations (posture, activity level, grooming) at regular intervals (e.g., 1, 4, 24, 48 hours).

-

Record body weights daily for at least 7 days, then every other day until Day 14.

-

-

Determining the MTD:

-

The MTD is defined as the highest dose that does not result in:

-

Mortality or morbidity requiring euthanasia.

-

20% loss of initial body weight.

-

Severe or persistent clinical signs of distress.

-

-

Protocol 3: Basic Pharmacokinetic (PK) Study Design (Mouse)

Objective: To determine the plasma concentration-time profile of a test article after a single administration.

Sources

- 1. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Re-exploring the N-phenylpicolinamide derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

challenges in the scale-up synthesis of picolinamide compounds

Welcome to the Technical Support Center for Picolinamide Compound Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of scaling chemical reactions from the bench to production. This guide is structured in a question-and-answer format to directly address the challenges you may encounter, moving from specific troubleshooting scenarios to broader frequently asked questions and detailed protocols.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up synthesis of picolinamide and its derivatives.

Q1: My reaction yield dropped significantly when moving from a 1L flask to a 50L reactor. What are the primary causes and how can I fix it?

This is one of the most common challenges in process chemistry, often rooted in fundamental principles of heat and mass transfer that do not scale linearly.[1][2]

Primary Causes & Explanation:

-

Inefficient Mixing: At the lab scale, a simple magnetic stir bar provides adequate agitation. In a large reactor, achieving homogeneous mixing is far more complex. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting the formation of impurities and reducing the yield of the desired product.[1] The choice of impeller type, agitation speed, and baffle design are critical at scale.

-

Poor Heat Transfer: As reactor volume increases, the surface-area-to-volume ratio dramatically decreases. This severely limits the efficiency of heat removal.[3] Amide bond formation is typically exothermic, and an inability to maintain the optimal temperature can accelerate side reactions or even lead to thermal runaway.[1][3]

-

Mass Transfer Limitations: In heterogeneous reactions (e.g., involving a solid reagent or catalyst), the rate can become limited by how quickly reactants can move between phases. This is often exacerbated by the less efficient mixing in larger vessels.

Actionable Solutions:

-

Process Characterization: Before scaling, use laboratory studies (Design of Experiments - DoE) to understand how sensitive your reaction is to temperature, addition rate, and agitation.[1]

-

Reactor & Agitation Selection: Consult with a chemical engineer to select the appropriate reactor geometry and impeller (e.g., pitched-blade turbine, anchor) for your reaction's viscosity and characteristics.

-

Controlled Reagent Addition: Instead of adding a reagent all at once, use a controlled addition pump for the limiting reagent below the surface of the reaction mixture (sub-surface addition). This minimizes localized concentration spikes.

-

Solvent Choice: A higher-boiling solvent can provide a wider and safer operating window for managing exotherms.[4]

Caption: The effect of scaling on key physical parameters.

Q2: I am observing a dangerous exotherm during the amidation step. How can I run this reaction safely at scale?

Managing exotherms is a critical safety and process control issue. A reaction that is easily managed in an ice bath at the lab scale can become a serious hazard in a large reactor.[3]

Primary Causes & Explanation:

The formation of an amide bond from an activated carboxylic acid (like an acid chloride) and an amine is a highly exothermic process. The heat generated can cause the solvent to boil, leading to a rapid increase in reactor pressure. If the rate of heat generation exceeds the rate of heat removal, a thermal runaway can occur.[1][3]

Mitigation Strategies:

-

Semi-Batch Operation: This is the most common industrial approach. The reactor is charged with one reactant (e.g., the amine in a solvent), and the second, more reactive reagent (e.g., the acid chloride) is added slowly and controllably over time.[4]

-

Reverse Addition: In some cases, adding the contents of the reactor to the reactive reagent can provide better control, though this is less common.

-

Dilution: Running the reaction at a lower concentration can help, as the solvent provides thermal mass to absorb the heat generated. However, this reduces reactor throughput.

-

Flow Chemistry: For highly exothermic or hazardous reactions, continuous flow reactors offer superior heat transfer due to their extremely high surface-area-to-volume ratio, enabling near-instantaneous cooling and a much smaller volume of reacting material at any given moment.[5]

| Strategy | Pros | Cons | Best Suited For |

| Semi-Batch | Standard industrial practice; good control over reaction rate. | Can still be challenging for very fast, highly exothermic reactions. | Most standard scale-up operations. |

| Dilution | Simple to implement; increases thermal mass. | Reduces throughput; increases solvent waste and cost. | Moderately exothermic reactions. |

| Flow Chemistry | Excellent heat transfer; inherently safer (low hold-up volume).[5] | Requires specialized equipment; higher initial capital cost. | Highly energetic or hazardous reactions. |

Q3: My final product is contaminated with byproducts from the coupling reagent. How can I improve purity?

The choice of coupling reagent is a critical decision in scale-up, balancing reactivity, cost, safety, and the ease of byproduct removal.[6][7] Reagents like dicyclohexylcarbodiimide (DCC), while effective, form dicyclohexylurea (DCU), a notoriously insoluble byproduct that complicates purification.[8]

Primary Causes & Explanation:

-

Reagent Choice: Peptide coupling reagents like HATU or HOBt are often too expensive and generate complex byproducts for large-scale synthesis.[6] Reagents like DCC are cheap but create purification challenges.[8]

-

Side Reactions: Activating picolinic acid with thionyl chloride can sometimes lead to unexpected side reactions, such as chlorination of the pyridine ring, creating hard-to-remove impurities.[9]

Actionable Solutions:

-

Switch to a "Greener" Reagent: Consider using propylphosphonic anhydride (T3P®). It is highly effective, and its phosphoric acid byproducts are typically water-soluble and easily removed with an aqueous wash.[6]

-

Acid Chloride Route: Converting the picolinic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride is a cost-effective and common industrial method. The reaction must be carefully controlled to avoid side reactions.[9]

-

Optimize Work-Up: Design a work-up procedure specifically to remove the byproducts. For example, an acidic wash can remove basic impurities, while a basic wash can remove unreacted carboxylic acid.

-

Crystallization: A well-designed crystallization is one of the most powerful purification tools at scale, capable of rejecting multiple impurities in a single step.[10]

Caption: Decision workflow for amidation scale-up.

Q4: My picolinamide product oiled out or formed an amorphous solid during crystallization. How can I achieve a stable, crystalline product?

Crystallization is often challenging, especially at scale where cooling rates and mixing are different from the lab.[1] The physical form of the final product is critical for stability, handling, and downstream processing.

Primary Causes & Explanation:

-

Impurity Levels: Even small amounts of impurities can inhibit crystal nucleation and growth, leading to "oiling out."

-

Supersaturation Rate: Crashing a product out of solution by adding anti-solvent too quickly or cooling too rapidly generates a high level of supersaturation, which favors amorphous precipitation over orderly crystal growth.

-

Solvent System: The chosen solvent/anti-solvent system may not be optimal. Picolinamide and its parent acid can exhibit different solubilities in various solvents, which is key to designing a crystallization process.[11][12]

-

Polymorphism: The compound itself may exist in multiple crystalline forms (polymorphs), some of which may be less stable.[13]

Actionable Solutions:

-

Solvent Screening: Systematically screen a variety of solvent and anti-solvent combinations to find a system that provides a good solubility differential with temperature.

-

Controlled Cooling/Anti-Solvent Addition: Develop a precise profile for cooling or anti-solvent addition. A slower, linear ramp is often more effective than a rapid change.

-

Seeding: Introduce a small quantity of pure, crystalline material (seed crystals) at the point of meta-stability to encourage controlled crystallization of the desired form.

-

Purity Check: Ensure the material going into the crystallization is of sufficient purity (>95% is a good starting point). If necessary, perform a pre-purification step like a carbon treatment or a silica gel plug.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the most important safety considerations when scaling up picolinamide synthesis? A: Beyond managing exotherms, key considerations include:

-

Reagent Handling: Reagents like thionyl chloride, oxalyl chloride, and strong bases must be handled with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield, within a well-ventilated fume hood or reactor.[14][15]

-

Material Safety Data Sheets (MSDS): Always review the MSDS for all reactants, solvents, and the final product.[16][17] Picolinamide itself can cause skin and serious eye irritation.[17]

-

Pressure and Venting: Ensure the reactor is equipped with appropriate pressure relief and venting systems, especially when working with reagents that can generate gaseous byproducts (e.g., SO₂, HCl, CO₂).

-

Static Discharge: When transferring large quantities of flammable organic solvents, ensure all equipment is properly grounded to prevent static discharge, which could ignite vapors.

Q: Is column chromatography a viable purification method at a multi-kilogram scale? A: While possible, large-scale chromatography is generally considered a last resort in process chemistry.[10] It is expensive, time-consuming, and generates large volumes of solvent waste. The primary goal of process development is to create a reaction and work-up that yields a product pure enough to be isolated by crystallization or distillation.[10] Chromatography is typically used only when all other methods have failed to remove a critical impurity.

Q: How do I choose the best solvent for both the reaction and the work-up? A: Solvent selection is a multi-parameter optimization problem.[18][19]

-

Reaction: The solvent must dissolve reactants, be stable to the reaction conditions, and have a suitable boiling point for temperature control.

-

Work-Up: Ideally, the product should have low solubility in a solvent that dissolves the impurities, or vice-versa. The solvent should also be immiscible with water if aqueous washes are required and have a relatively low boiling point for easy removal.

-

Safety & Environment: Avoid highly toxic solvents (e.g., CCl₄, 1,2-dichloroethane) and consider "green" solvent alternatives where possible.[20]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Scale-Up Amidation via Acid Chloride

This is a generalized protocol and must be adapted and risk-assessed for your specific substrate and equipment.

-

Acid Chloride Formation:

-

Charge a dry, inerted reactor with picolinic acid (1.0 eq) and a suitable solvent (e.g., toluene, 5-10 vol).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.01 eq).

-

Slowly add thionyl chloride (1.1-1.2 eq) via an addition funnel, maintaining the temperature below 30°C. Caution: Reaction evolves HCl and SO₂ gas.

-

Heat the mixture to 60-70°C and hold for 2-4 hours, monitoring for complete conversion by HPLC.

-

Cool the reactor and distill off excess thionyl chloride and some solvent under vacuum.

-

-

Amidation:

-

In a separate reactor, charge the amine (1.0-1.1 eq), a suitable base (e.g., triethylamine, 1.5 eq), and a solvent (e.g., dichloromethane or toluene, 5-10 vol).

-

Cool the amine solution to 0-5°C.

-

Slowly add the acid chloride solution from Step 1 to the amine solution via a sub-surface addition tube, maintaining the internal temperature below 15°C.

-

Allow the reaction to stir at room temperature for 1-2 hours, monitoring for completion.

-

-

Work-Up & Isolation:

-

Quench the reaction by slowly adding water or dilute aqueous acid (e.g., 1M HCl).

-

Separate the organic layer. Wash sequentially with water, dilute aqueous base (e.g., 5% NaHCO₃), and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under vacuum to yield the crude picolinamide.

-

Purify the crude product by crystallization as developed.

-

References